Boscalid-5-hydroxy

説明

M510F01 is the hydroxylated metabolite of the agrochemical, boscalid, mainly developed for the protection of crops in agriculture. It is a succinate dehydrogenase inhibitor (SDHI) belonging to the anilide group of fungicides.

作用機序

Target of Action

Boscalid-5-hydroxy primarily targets the succinate dehydrogenase (SDH) complex in the mitochondrial respiration chain . This complex plays a crucial role in energy metabolism for almost all extant eukaryotes .

Mode of Action

This compound, as a type of succinate dehydrogenase inhibitor (SDHI), acts by binding at the quinone reduction site of the SDH complex, preventing ubiquinone from doing so . This action inhibits the function of the tricarboxylic acid cycle and the electron transport chain .

Biochemical Pathways

The inhibition of the SDH complex disrupts the tricarboxylic acid cycle and the electron transport chain, which are essential for energy production in cells . This disruption can lead to energy deficits and changes in metabolism .

Pharmacokinetics

It’s known that the compound is biologically active against different stages of fungal development, primarily inhibiting spore germination and elongation of germ tubes .

Result of Action

The inhibition of the SDH complex by this compound leads to a disruption in energy production within the cell, which can result in various adverse effects. These effects can include developmental toxicity, cardiovascular abnormalities, liver and kidney damage, oxidative stress, energy deficits, changes in metabolism, microcephaly, axon growth defects, and apoptosis .

Action Environment

This compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, the compound’s degradation in soil under both aerobic and anaerobic conditions has been studied . The compound’s concentrations declined to half of their initial values in 28 days to 208 days .

生物活性

Boscalid-5-hydroxy is a metabolite of the fungicide boscalid, which is widely used in agriculture for its effectiveness against various fungal pathogens. This article delves into the biological activities associated with this compound, including its mode of action, toxicity profiles, and potential environmental impacts based on diverse research findings.

Boscalid (chemical formula: C18H12Cl2N2O) is classified as a succinate dehydrogenase inhibitor (SDHI), which interferes with the mitochondrial electron transport chain in fungi. The metabolite this compound is formed through hydroxylation processes in mammals and other organisms, influencing both its biological activity and toxicity profile.

2. Mode of Action

Boscalid acts by inhibiting succinate dehydrogenase (SDH), an enzyme crucial for the TCA cycle and energy production in fungi. This inhibition leads to reduced ATP synthesis, ultimately causing cell death. The metabolite this compound may exhibit similar or altered biological activity due to structural differences that affect its interaction with SDH.

3.2 Subchronic and Chronic Studies

In chronic studies involving rats and mice, boscalid has been associated with liver and thyroid effects, including increased organ weights and histopathological changes . The potential impacts of this compound on these organs remain under-researched but are critical for understanding long-term exposure risks.

4. Environmental Impact

Research indicates that boscalid and its metabolites can enter aquatic systems, raising concerns about their effects on non-target organisms. A study highlighted the potential estrogenic activity of boscalid, suggesting that even low concentrations can initiate mitochondrial damage in human cell lines . Such findings emphasize the need for careful monitoring of boscalid residues in agricultural runoff.

Case Study 1: Estrogenic Activity Assessment

A recent study assessed the estrogenic properties of various fungicides, including boscalid. Results showed that exposure to boscalid led to mitochondrial damage in human cells, raising concerns about its endocrine-disrupting potential . This finding necessitates further exploration into the implications of this compound as a potential endocrine disruptor.

Case Study 2: Residue Analysis in Honeybees

Another study focused on detecting boscalid residues in honeybees, highlighting the environmental persistence of this compound and its metabolites . The presence of this compound was noted, suggesting implications for pollinator health and ecosystem balance.

6. Conclusion

This compound represents a significant metabolite of boscalid with potential biological activity that warrants further investigation. Current research underscores the importance of understanding both its efficacy as a fungicide and its environmental and health impacts. Future studies should focus on elucidating the specific biological activities of this compound, particularly regarding its toxicity and ecological effects.

科学的研究の応用

Scientific Research Applications

Boscalid-5-hydroxy has been extensively studied for its role in crop protection. Here are key areas of application:

- Fungal Disease Control :

- Resistance Management :

- Environmental Impact Studies :

Data Tables

The following table summarizes the key properties and applications of this compound:

| Property | Details |

|---|---|

| Chemical Structure | C18H12Cl2N2O |

| Mode of Action | Inhibition of succinate dehydrogenase (SDH) |

| Target Pathogens | Botrytis cinerea, Alternaria spp., Sclerotinia spp. |

| Application Method | Foliar spray |

| Registered Crops | Grapes, vegetables, ornamentals |

| Environmental Half-life | 108 days (aerobic soil conditions) |

Case Studies

- Grape Production :

- Vegetable Crops :

-

Resistance Management :

- Research into SDHI resistance revealed that continuous use of boscalid necessitates an integrated pest management approach to mitigate resistance development among fungal populations. Field studies highlighted the importance of rotating fungicides with different modes of action alongside boscalid to maintain efficacy .

特性

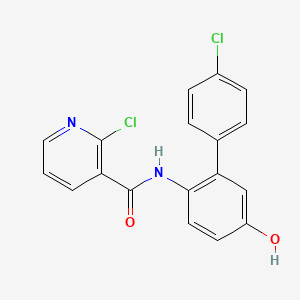

IUPAC Name |

2-chloro-N-[2-(4-chlorophenyl)-4-hydroxyphenyl]pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12Cl2N2O2/c19-12-5-3-11(4-6-12)15-10-13(23)7-8-16(15)22-18(24)14-2-1-9-21-17(14)20/h1-10,23H,(H,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLTMLPGXPMAIOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)Cl)C(=O)NC2=C(C=C(C=C2)O)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201044409 | |

| Record name | 2-Chloro-N-(4'-chloro-5-hydroxy[1,1'-biphenyl]-2-yl)-3-pyridinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201044409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

661463-87-2 | |

| Record name | 2-Chloro-N-(4'-chloro-5-hydroxy[1,1'-biphenyl]-2-yl)-3-pyridinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201044409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。